N-Isopropyl-2-(piperidin-4-yloxy)benzamide can be sourced from various chemical databases and literature focusing on synthetic organic chemistry. It falls under the classification of aryl amides, specifically benzamides, which are known for their diverse biological activities. These compounds are often studied for their roles as enzyme inhibitors and receptor modulators.
The synthesis of N-Isopropyl-2-(piperidin-4-yloxy)benzamide typically involves several steps, primarily focusing on the formation of the amide bond between an appropriate benzoyl chloride and a piperidine derivative.
N-Isopropyl-2-(piperidin-4-yloxy)benzamide has a distinct molecular structure characterized by:
The compound exhibits a planar structure due to the conjugation between the aromatic ring and the amide bond, while the piperidine ring introduces steric hindrance that can influence its biological activity.
N-Isopropyl-2-(piperidin-4-yloxy)benzamide can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide for substitution reactions), and careful monitoring of reactant ratios.
The mechanism of action for N-Isopropyl-2-(piperidin-4-yloxy)benzamide is primarily related to its interaction with biological targets:
Studies indicate that derivatives with similar structures exhibit significant activity against various cancer cell lines, supporting further investigation into this compound's therapeutic potential.
The physical and chemical properties of N-Isopropyl-2-(piperidin-4-yloxy)benzamide include:
These properties influence its formulation in pharmaceutical applications and dictate its stability during storage.
N-Isopropyl-2-(piperidin-4-yloxy)benzamide has several scientific applications:
The discovery of N-Isopropyl-2-(piperidin-4-yloxy)benzamide-related scaffolds originated from a high-throughput screening campaign within the Molecular Libraries Probe Production Centers Network (MLPCN) program. Researchers screened the NIH Molecular Libraries Small Molecule Repository (MLSMR) collection—containing over 300,000 compounds—using a membrane depolarization assay. This assay employed HEK-293 cells stably transfected with an endocytic mutant of human choline transporter (CHT-LVAA). The screening protocol involved a triple-add approach to measure depolarization responses under varying choline concentrations (no choline, EC~20~, and EC~80~), enabling identification of compounds that modulated CHT activity independent of choline concentration. Initial hits included benzamide derivatives with a 4-methoxy-3-(piperidin-4-yl) backbone, with compound 6 (IC~50~ = 0.60 µM) and 7 (IC~50~ = 0.76 µM) emerging as promising leads due to their potency in primary assays [4].
Table 1: Initial HTS Hits from MLPCN Screening
Cmpd | R | R¹ | R² | IC₅₀ (μM) |
---|---|---|---|---|
1 | H | H | - | 1.26 |
2 | H | OMe | - | 4.22 |
6 | OMe | H | - | 0.60 |
7 | OMe | H | - | 0.76 |
Lead optimization focused on enhancing CHT inhibitory potency and establishing a noncompetitive mechanism. Medicinal chemists employed parallel strategies:
Table 2: SAR of Key Analogs in Radiolabeled Choline Uptake Assays
Cmpd | Amide/Ether Modification | IC₅₀ (μM) at 100 nM Choline | IC₅₀ (μM) at 10 μM Choline |
---|---|---|---|
10e | 3-Isopropylisoxazole methyl | 0.24 ± 0.05 | 0.10 ± 0.02 |
10m | N-Methylpiperidin-4-yl ether | 0.76 | 0.53 |
10l | Piperidin-4-yl (no isopropyl) | >50 (Inactive) | >50 (Inactive) |
10n | N-Methylpiperidin-3-yl ether | 9.27 ± 1.83 | 1.85 ± 0.17 |
Iterative design-synthesize-test cycles were pivotal for achieving >100-fold potency improvements. The synthesis leveraged a convergent route:
Key structural insights emerged:
The MLPCN provided an integrated platform for transforming screening hits into optimized chemical probes. Its contributions included:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3